5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde

Drug Discovery Medicinal Chemistry ADME

Medicinal chemistry programs requiring enhanced lipophilicity without hydrogen-bond donors face limited building block options. This isopropoxy benzaldehyde (MW 261.09, XLogP3 2.9) directly addresses that gap. • XLogP3 2.9 vs 2.1 for the methoxy analog - improved membrane permeability for CNS targets while maintaining HBD = 0 • Ortho-isopropoxy steric shielding suppresses competing cross-coupling pathways relative to the methoxy variant • Resistance to metabolic O-dealkylation enhances conjugate stability in biological media Available in ≥95% purity with global shipping.

Molecular Formula C10H10BrFO2
Molecular Weight 261.09 g/mol
CAS No. 1683547-39-8
Cat. No. B1407435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde
CAS1683547-39-8
Molecular FormulaC10H10BrFO2
Molecular Weight261.09 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1F)Br)C=O
InChIInChI=1S/C10H10BrFO2/c1-6(2)14-10-7(5-13)3-8(11)4-9(10)12/h3-6H,1-2H3
InChIKeyPDNHHRHBJFHMBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde Overview


5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde (MW 261.09 g/mol, C10H10BrFO2) is a polysubstituted benzaldehyde building block that combines a bromine atom, a fluorine atom, and an isopropoxy group on the same aromatic ring. The bromine atom provides a synthetic handle for cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig), while the fluorine atom modulates electronic properties and metabolic stability [1]. The isopropoxy group at the 2‑position imparts a characteristic steric and lipophilic profile that distinguishes this compound from its methoxy, hydroxy, or unsubstituted analogs [2].

Why 5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde Cannot Be Replaced


Although several 5‑bromo‑3‑fluoro‑2‑alkoxybenzaldehydes share the same aromatic scaffold, the alkoxy group profoundly influences physicochemical properties that are critical for downstream synthetic utility and biological performance. Replacing the isopropoxy group with a methoxy group lowers the computed partition coefficient (XLogP3) from 2.9 to 2.1, a shift of 0.8 log units that can alter membrane permeability, solubility, and off‑target binding [1][2]. Conversely, using the free hydroxy analog introduces a hydrogen‑bond donor (HBD = 1) and raises the topological polar surface area (TPSA) from 26.3 Ų to 37.3 Ų, which may reduce passive membrane diffusion [1][3]. These differences mean that generic substitution can lead to divergent pharmacokinetic profiles or failed coupling reactions in a synthetic sequence, making the isopropoxy variant the preferred choice when a specific balance of lipophilicity, steric bulk, and synthetic accessibility is required.

5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde vs. Analogs


XLogP3 Lipophilicity: Isopropoxy vs. Methoxy

The computed XLogP3 value of the isopropoxy compound is 2.9, compared with 2.1 for the methoxy analog [1][2]. The +0.8 log unit increase reflects the greater hydrophobicity of the branched isopropyl alkyl chain and translates into a predicted ~6‑fold higher octanol‑water partition coefficient under standard conditions. For medicinal chemists, this shift is significant because logP values in the 2–3 range are often associated with improved membrane permeability while maintaining sufficient aqueous solubility for oral absorption [3].

Drug Discovery Medicinal Chemistry ADME

Molecular Weight: Library Design Implications

The isopropoxy substitution increases the molecular weight to 261.09 g/mol versus 233.03 g/mol for the methoxy analog and 219.01 g/mol for the hydroxy analog [1][2][3]. This incremental MW gain (ΔMW = +28.06 Da relative to methoxy; +42.08 Da relative to hydroxy) places the compound closer to the commonly used “lead‑like” upper threshold of 350 Da [4]. Importantly, the MW increase is achieved without introducing additional hydrogen‑bond donors or acceptors, preserving a favorable HBD/HBA profile (0 HBD, 3 HBA) [1].

High‑Throughput Screening Fragment‑Based Drug Design Library Design

H-Bond Donor Count and Membrane Permeability

The isopropoxy compound possesses zero hydrogen‑bond donors (HBD = 0), whereas the hydroxy analog contains one phenolic –OH group (HBD = 1) [1][3]. This difference increases the topological polar surface area (TPSA) of the hydroxy analog to 37.3 Ų, compared with 26.3 Ų for both the isopropoxy and methoxy analogs [1][2][3]. A TPSA value below 60–70 Ų is generally considered favorable for blood‑brain barrier penetration, but the higher TPSA and presence of an HBD in the hydroxy analog can further reduce membrane permeability relative to the isopropoxy derivative [4].

ADME Blood‑Brain Barrier Permeability

Rotatable Bond Count and Conformational Flexibility

The isopropoxy compound contains three rotatable bonds, whereas the methoxy analog has two and the hydroxy analog has one [1][2][3]. The additional rotatable bond arises from the isopropyl group and introduces greater conformational flexibility. In fragment‑based or structure‑based design, this flexibility can be leveraged to access binding‑pocket sub‑sites that are inaccessible with the more rigid methoxy or hydroxy scaffolds, but it also carries an entropic penalty upon binding that must be weighed [1][4].

Conformational Analysis Ligand Efficiency Scaffold Design

Application Scenarios for 5-Bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde


Elevated Lipophilicity Without Added H-Bond Donors

When a medicinal chemistry program identifies that a lead series benefits from increased logP (e.g., to improve membrane permeability or target engagement in cellular assays) but cannot tolerate additional hydrogen‑bond donors, the isopropoxy benzaldehyde provides a differentiated building block. Its XLogP3 of 2.9 is 0.8 log units higher than the methoxy analog while maintaining HBD = 0 [1][2]. This profile is particularly relevant for CNS‑targeted projects where TPSA must remain below 60 Ų and HBD ≤ 1 [4].

Fragment Library Expansion and Scaffold-Hopping

Compound library designers seeking to fill the 250–280 Da molecular‑weight region with lead‑like fragments (rotatable bonds ≤ 3, TPSA < 60 Ų) can use the isopropoxy variant to extend an existing methoxy‑based SAR series. Its MW of 261 Da bridges the gap between the methoxy (233 Da) and heavier analogs, while the additional rotatable bond (3 vs. 2) introduces conformational diversity that can be exploited in fragment‑growing strategies [1][2][3].

Steric Bulk in Cross-Coupling Regioselectivity

In synthetic sequences that involve Suzuki–Miyaura or other palladium‑catalyzed cross‑couplings at the bromine position, the steric environment of the ortho‑isopropoxy group can influence reaction rates and regiochemical outcomes differently than the smaller methoxy group [1]. Practitioners who have observed undesired side reactions with the methoxy analog may find the isopropoxy variant offers a steric “shield” that suppresses competing pathways, a hypothesis supported by the larger van der Waals volume of the isopropyl substituent.

Bioconjugation Linker with Non-Ionizable Aldehyde

The aldehyde functionality in 5-bromo-3-fluoro-2-(propan-2-yloxy)benzaldehyde is rendered electronically unique by the adjacent fluorine (electron‑withdrawing) and isopropoxy (electron‑donating via resonance) groups [1]. This electronic push–pull motif modulates the electrophilicity of the carbonyl, making it a tunable handle for oxime, hydrazone, or reductive amination bioconjugation chemistries. The isopropoxy group’s resistance to metabolic O‑dealkylation relative to the methoxy analog may further enhance the stability of derived conjugates in biological media.

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